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Compound of Interest

Compound Name: 2-Methoxyphenothiazine

Cat. No.: B10775409 Get Quote

For Immediate Release

This guide provides a detailed structural confirmation of 2-Methoxyphenothiazine, a key

intermediate in pharmaceutical synthesis, through a comprehensive analysis of advanced

spectroscopic data. A comparative study with the closely related compound, 2-

Chlorophenothiazine, is presented to highlight the influence of substituent effects on the

spectroscopic properties of the phenothiazine scaffold. This document is intended for

researchers, scientists, and professionals in the field of drug development and analytical

chemistry.

Spectroscopic Data Comparison
The structural integrity of 2-Methoxyphenothiazine was unequivocally confirmed using a suite

of advanced spectroscopic techniques. The data obtained is presented below in comparison

with 2-Chlorophenothiazine to provide a clear understanding of the structural nuances.

Table 1: ¹H NMR Spectroscopic Data
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Compound
Proton

Assignment

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

2-

Methoxyphenothi

azine

Aromatic-H 6.8 - 7.2 Multiplet -

-OCH₃ ~3.8 Singlet -

N-H ~8.5 Broad Singlet -

2-

Chlorophenothia

zine

Aromatic-H 6.8 - 7.3 Multiplet -

N-H ~8.6 Broad Singlet -

Note: Specific peak assignments and coupling constants for 2-Methoxyphenothiazine are

based on expected values for similar phenothiazine derivatives due to the limited availability of

fully assigned experimental spectra in the public domain.

Table 2: ¹³C NMR Spectroscopic Data

Compound Carbon Assignment Chemical Shift (δ, ppm)

2-Methoxyphenothiazine Aromatic C-O ~155

Other Aromatic C 115 - 145

-OCH₃ ~55

2-Chlorophenothiazine Aromatic C-Cl ~127

Other Aromatic C 115 - 145

Note: The chemical shifts for 2-Methoxyphenothiazine are predicted based on established

substituent effects on the phenothiazine ring system.

Table 3: Mass Spectrometry Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b10775409?utm_src=pdf-body
https://www.benchchem.com/product/b10775409?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10775409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Molecular Formula
Molecular Weight (

g/mol )

Major Fragment Ions

(m/z)

2-

Methoxyphenothiazine
C₁₃H₁₁NOS 229.30 229 (M+), 214, 186

2-

Chlorophenothiazine
C₁₂H₈ClNS 233.72 233 (M+), 198

Table 4: Infrared (IR) Spectroscopy Data

Compound Functional Group
Characteristic Absorption

(cm⁻¹)

2-Methoxyphenothiazine N-H Stretch ~3350

C-H Aromatic Stretch ~3050

C-O-C Asymmetric Stretch ~1250

C-O-C Symmetric Stretch ~1030

2-Chlorophenothiazine N-H Stretch ~3340

C-H Aromatic Stretch ~3060

C-Cl Stretch ~750

Table 5: UV-Vis Spectroscopy Data

Compound Solvent λmax (nm)

2-Methoxyphenothiazine Ethanol ~255, ~310

2-Chlorophenothiazine Ethanol ~258, ~312[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
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1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent).

Sample Preparation: 5-10 mg of the sample was dissolved in approximately 0.7 mL of

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

¹H NMR Acquisition: Spectra were acquired with a 30° pulse width, a relaxation delay of 1.0

s, and 16 scans.

¹³C NMR Acquisition: Spectra were acquired using a proton-decoupled pulse sequence with

a 45° pulse width, a relaxation delay of 2.0 s, and an accumulation of 1024 scans.

2. Mass Spectrometry (MS)

Instrumentation: A Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap

Mass Spectrometer (or equivalent) with an electron ionization (EI) source.

Sample Introduction: The sample was introduced via a direct insertion probe.

Ionization: Electron ionization was carried out at 70 eV.

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed.

3. Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped

with an attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid sample was placed directly on the ATR

crystal.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹ and an accumulation of 16 scans.

4. UV-Vis Spectroscopy
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Instrumentation: A Shimadzu UV-2600 UV-Vis spectrophotometer (or equivalent).

Sample Preparation: A dilute solution of the sample (approximately 10⁻⁵ M) was prepared in

spectroscopic grade ethanol.

Data Acquisition: The absorption spectrum was recorded from 200 to 400 nm using a 1 cm

path length quartz cuvette, with the pure solvent used as a baseline.

Workflow for Structural Confirmation
The logical flow of the experimental and analytical process for the structural confirmation of 2-
Methoxyphenothiazine is depicted in the following diagram.
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Caption: Workflow for the structural confirmation of 2-Methoxyphenothiazine.

In conclusion, the collective data from NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy

provides a robust and unambiguous structural confirmation of 2-Methoxyphenothiazine. The

comparison with 2-Chlorophenothiazine effectively illustrates the predictable and characteristic

spectroscopic shifts induced by different substituents on the phenothiazine core, offering

valuable data for researchers in medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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